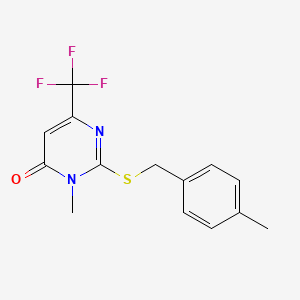

amine hydrochloride CAS No. 346705-17-7](/img/structure/B3019823.png)

[(4-Methoxy-3-nitrophenyl)methyl](methyl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(4-Methoxy-3-nitrophenyl)methylamine hydrochloride" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds with methoxy and nitro substituents on a phenyl ring, which are structurally related to the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of Wittig reactions and reductions. For instance, the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride involved a Wittig reaction and a subsequent reduction using zinc in acetic acid . Although the exact synthesis of "(4-Methoxy-3-nitrophenyl)methylamine hydrochloride" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, IR, and NMR. For example, a monoazo dye with methoxy and nitro substituents was found to crystallize in the triclinic system and displayed trans-geometry about the azo linkage . These techniques could be used to determine the molecular structure of "(4-Methoxy-3-nitrophenyl)methylamine hydrochloride" as well.

Chemical Reactions Analysis

The chemical reactivity of compounds with methoxy and nitro substituents has been studied, particularly their reactions with amines. Kinetic studies have been conducted to understand the mechanisms of these reactions, revealing the formation of zwitterionic and anionic intermediates . These findings could provide insights into the reactivity of "(4-Methoxy-3-nitrophenyl)methylamine hydrochloride" with various nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been inferred from their synthesis and molecular structure. For example, the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene showed significant activity against cancer cell lines and inhibited tubulin polymerization . The metabolic N-hydroxylation of a psychotomimetic amine by rabbit liver microsomes has also been investigated, indicating the potential metabolic pathways of similar compounds . These studies could help predict the properties of "(4-Methoxy-3-nitrophenyl)methylamine hydrochloride," such as its solubility, stability, and biological activity.

Aplicaciones Científicas De Investigación

Photoassisted Fenton Oxidation

A study conducted by Pignatello and Sun (1995) explored the use of a photoassisted Fenton reaction for decomposing certain compounds in water. The study highlighted the rapid decomposition of specific chemicals, including those with structures related to methoxy and nitrophenyl groups, similar to (4-Methoxy-3-nitrophenyl)methylamine hydrochloride. This process could be significant in treating water contaminated with complex organic compounds (Pignatello & Sun, 1995).

Antimicrobial and Anticoccidial Activity

Georgiadis (1976) investigated compounds with structures incorporating methoxy and nitrophenyl components for their antimicrobial and anticoccidial activities. The study suggested that such compounds could have significant potential in developing treatments against microbial infections and coccidiosis, a parasitic disease in poultry (Georgiadis, 1976).

Electrophilic Amination and Acetamidation

A research by Velikorodov et al. (2020) on the electrophilic amination of methyl N-(4-methoxyphenyl)carbamate, a compound structurally related to (4-Methoxy-3-nitrophenyl)methylamine hydrochloride, demonstrated the potential for creating new compounds with varied applications in chemistry and pharmacology (Velikorodov et al., 2020).

Antineoplastic Agents Development

Pettit et al. (2003) conducted a study on the synthesis of certain antineoplastic agents, involving compounds with methoxy and nitrophenyl groups. This research highlighted the potential of such compounds in the development of new cancer treatments (Pettit et al., 2003).

Corrosion Inhibition

Ashassi-Sorkhabi et al. (2006) explored the use of Schiff bases containing methoxy-phenyl-amine for inhibiting the corrosion of aluminum in acidic solutions. This suggests the potential application of compounds like (4-Methoxy-3-nitrophenyl)methylamine hydrochloride in materials science, particularly in corrosion protection (Ashassi-Sorkhabi et al., 2006).

Propiedades

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c1-10-6-7-3-4-9(14-2)8(5-7)11(12)13;/h3-5,10H,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHKSPISAWUBFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C=C1)OC)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Methoxy-3-nitrophenyl)methyl](methyl)amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

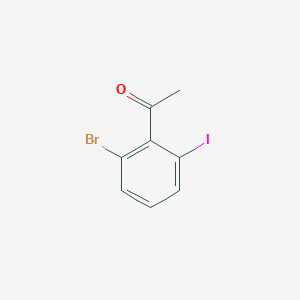

![4-[4-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-thiazol-2-yl)pyridin-2-yl]morpholine](/img/structure/B3019741.png)

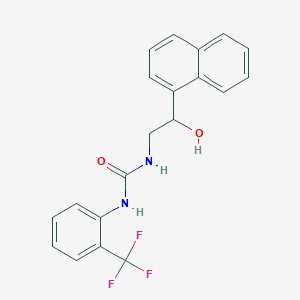

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3019743.png)

![2-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3019744.png)

![4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione](/img/structure/B3019745.png)

![5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3019746.png)

![5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3019753.png)

![4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide](/img/structure/B3019756.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B3019757.png)

![(2Z)-7-(diethylamino)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3019758.png)

![Ethyl (5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B3019762.png)